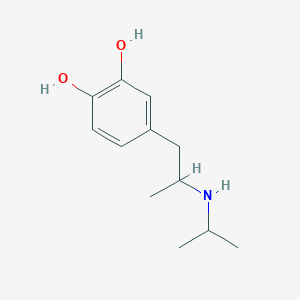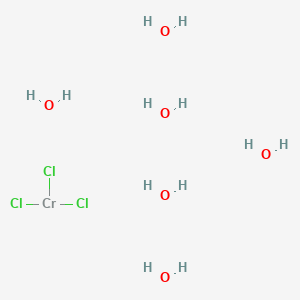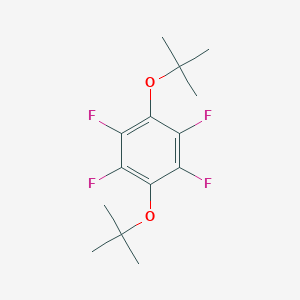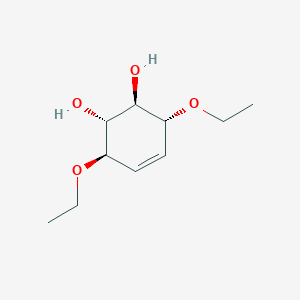
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol, commonly known as DECD, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has two enantiomers, (1R,2R,3R,6R)-DECD and (1S,2S,3S,6S)-DECD, which have different biological activities.
Wirkmechanismus
The mechanism of action of DECD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways.
Biochemische Und Physiologische Effekte
DECD has been shown to have a variety of biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: DECD has been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
2. Inhibition of inflammation: DECD has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
3. Improvement of cognitive function: DECD has been shown to improve cognitive function by reducing neuronal damage and improving synaptic plasticity.
4. Induction of apoptosis: DECD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
DECD has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of biological activities. However, it also has some limitations, including its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on DECD, including but not limited to:
1. Development of new synthesis methods: New synthesis methods for DECD could improve its yield and purity.
2. Investigation of its pharmacokinetics: Further studies on the pharmacokinetics of DECD could provide insight into its bioavailability and distribution in the body.
3. Identification of new biological activities: There may be additional biological activities of DECD that have not yet been discovered.
4. Development of new drug delivery systems: New drug delivery systems for DECD could improve its solubility and stability.
Conclusion:
In conclusion, DECD is a chiral molecule that has been widely used in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. While DECD has several advantages for lab experiments, it also has some limitations. Future research on DECD could lead to the development of new synthesis methods, drug delivery systems, and the discovery of new biological activities.
Synthesemethoden
DECD can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of cyclohexene with ethylene glycol in the presence of acid catalysts, followed by esterification with ethanol. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to convert cyclohexene to DECD.
Wissenschaftliche Forschungsanwendungen
DECD has been used in a wide range of scientific research studies, including but not limited to:
1. Anti-inflammatory activity: DECD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: DECD has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective activity: DECD has been shown to have neuroprotective activity by reducing neuronal damage and improving cognitive function.
4. Anti-cancer activity: DECD has been shown to have anti-cancer activity by inducing apoptosis and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
120494-26-0 |
|---|---|
Produktname |
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(1R,2R,3R,6R)-3,6-diethoxycyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C10H18O4/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-12H,3-4H2,1-2H3/t7-,8-,9+,10+/m1/s1 |
InChI-Schlüssel |
JDHZECBBPMTZNC-IMSYWVGJSA-N |
Isomerische SMILES |
CCO[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)OCC |
SMILES |
CCOC1C=CC(C(C1O)O)OCC |
Kanonische SMILES |
CCOC1C=CC(C(C1O)O)OCC |
Synonyme |
4-Cyclohexene-1,2-diol,3,6-diethoxy-,(1alpha,2bta,3alpha,6bta)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
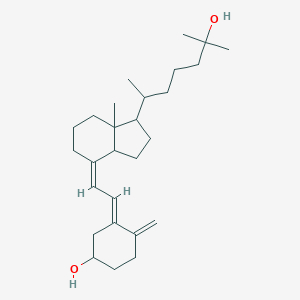
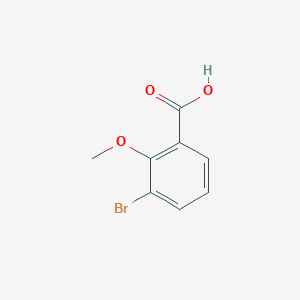
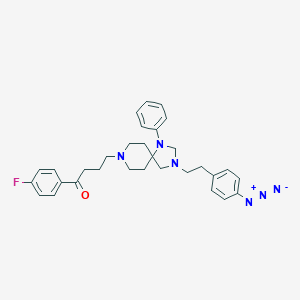
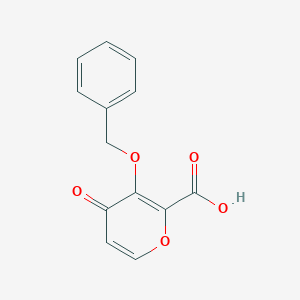
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


